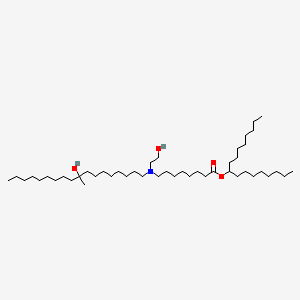
Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate is a complex organic compound with the molecular formula C46H93NO4 and a molecular weight of 724.24 g/mol . This compound is characterized by its long hydrocarbon chains and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate typically involves esterification reactions. One common method includes the reaction of heptadecanoic acid with an amino alcohol under controlled conditions. The reaction is facilitated by the presence of catalysts and specific temperature and pressure settings to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process ensures consistent quality and high purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or hydroxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and amination reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its use in developing lipid nanoparticles for targeted drug delivery, particularly in mRNA vaccine formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants due to its amphiphilic nature
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate involves its interaction with lipid membranes and proteins. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the encapsulation and release of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate: Similar in structure but with different functional groups, used in lipid nanoparticle formulations.
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Another analog used in drug delivery systems.
Uniqueness
Heptadecan-9-yl 8-((9-hydroxy-9-methyloctadecyl)(2-hydroxyethyl)amino)octanoate is unique due to its specific combination of hydrocarbon chains and functional groups, which confer distinct physicochemical properties. These properties make it particularly effective in applications requiring amphiphilic compounds, such as drug delivery and surfactant production .
Properties
Molecular Formula |
C46H93NO4 |
|---|---|
Molecular Weight |
724.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(9-hydroxy-9-methyloctadecyl)amino]octanoate |
InChI |
InChI=1S/C46H93NO4/c1-5-8-11-14-17-24-31-38-46(4,50)39-32-25-18-19-26-33-40-47(42-43-48)41-34-27-20-23-30-37-45(49)51-44(35-28-21-15-12-9-6-2)36-29-22-16-13-10-7-3/h44,48,50H,5-43H2,1-4H3 |
InChI Key |
UWWZNRSISBWRJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(CCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


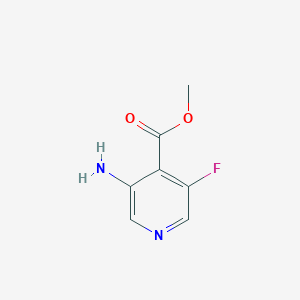
![7-(2-chloro-6-fluorophenyl)-3-methyl-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B15281385.png)
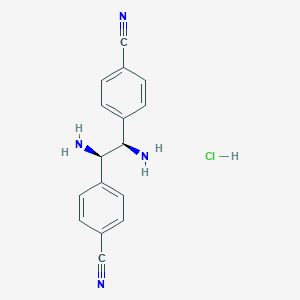
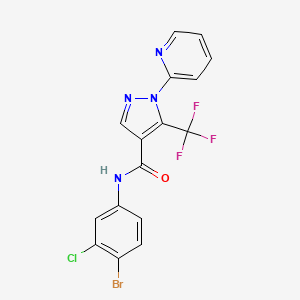
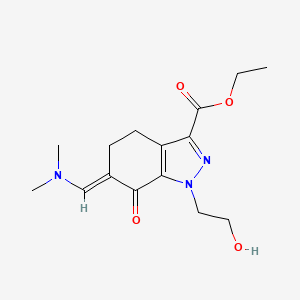
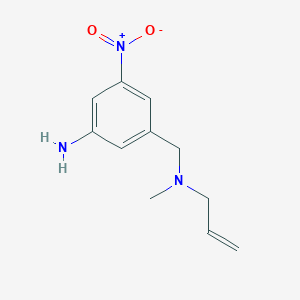
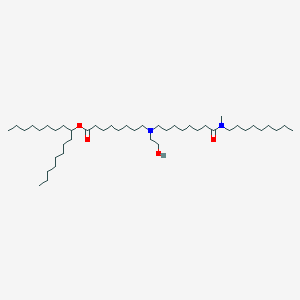
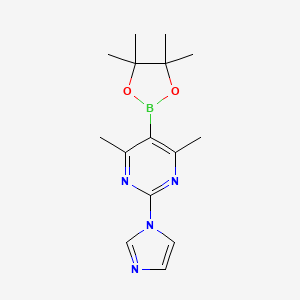
![3-(4-hydroxyquinazolin-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B15281436.png)
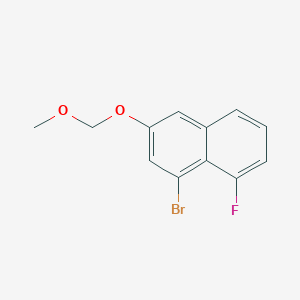
![2-{[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B15281450.png)
![[1,1'-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate](/img/structure/B15281454.png)
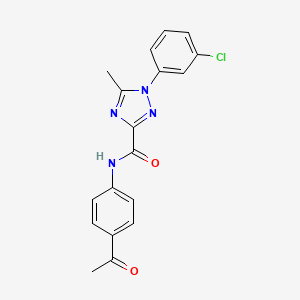
![(R)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B15281464.png)
